molecular formula C9H5BrN2O4 B1415654 Methyl 5-bromo-2-cyano-4-nitrobenzoate CAS No. 1805102-97-9

Methyl 5-bromo-2-cyano-4-nitrobenzoate

Cat. No.: B1415654
CAS No.: 1805102-97-9
M. Wt: 285.05 g/mol
InChI Key: BEMZJIALSQOXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-cyano-4-nitrobenzoate is a multifunctional aromatic ester featuring a bromine atom at the 5-position, a cyano group at the 2-position, and a nitro group at the 4-position of the benzoate ring. This compound’s structure combines electron-withdrawing groups (nitro and cyano) and a halogen (bromine), which significantly influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 5-bromo-2-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-7(10)8(12(14)15)2-5(6)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZJIALSQOXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence of bromine, cyano, and nitro groups distinguishes Methyl 5-bromo-2-cyano-4-nitrobenzoate from simpler methyl benzoate derivatives. Below is a comparative analysis with analogous compounds:

Table 1: Physical Properties of Methyl Benzoate Derivatives
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents) Reactivity Notes
This compound 315.1 ~180–185 (est.) High in DCM, DMSO Electrophilic aromatic substitution hindered; SNAr possible
Methyl 2-cyano-4-nitrobenzoate 236.2 ~160–165 Moderate in acetone More reactive toward nucleophiles due to absence of bromine
Methyl 5-chloro-2-cyano-4-nitrobenzoate 270.6 ~170–175 High in chloroform Lower molecular weight than bromo analog; Cl less polarizable
Methyl salicylate 152.1 -8.6 High in ethanol, ether Volatile; lacks nitro/cyano groups


Key Observations :

  • Bromine vs.
  • Nitro and Cyano Groups: These electron-withdrawing groups reduce electron density on the aromatic ring, making the compound less reactive in electrophilic substitutions but more susceptible to nucleophilic aromatic substitution (SNAr) .
  • Volatility: Unlike methyl salicylate, which is volatile due to its simple structure and hydroxyl group, this compound’s substituents reduce volatility, as seen in higher melting points and lower vapor pressure .

Spectroscopic and Structural Insights

While direct crystallographic data for this compound is unavailable in the provided evidence, tools like ORTEP-3 could model its molecular geometry, predicting bond angles and torsional strain due to steric effects from substituents . Comparatively, methyl salicylate’s structure has been extensively characterized, showing intramolecular hydrogen bonding absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-cyano-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-cyano-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.